molecular formula C5H17Cl2N3 B8182143 N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride

N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride

Cat. No.: B8182143
M. Wt: 190.11 g/mol
InChI Key: YCARBJIETBBDTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride (CAS 4097-88-5) is the salt form of a linear polyamine with the molecular formula C5H15N3 and a molecular weight of 117.20 g/mol for the free base . This compound, which has a density of 0.91 g/cm³ , serves as a versatile and crucial intermediate in organic and medicinal chemistry research. Its primary research value lies in its role as a precursor for synthesizing chelating agents, similar to the pharmaceutical agent triethylenetetramine (TETA), which is used to treat Wilson's disease by binding excess copper in the body . The mechanism of action for such applications involves the formation of stable, multidentate complexes with metal ions via its multiple nitrogen donor atoms . Beyond coordination chemistry, this dihydrochloride salt is a valuable building block for constructing more complex molecular architectures, including macrocycles and dendrimers, and for developing catalysts and specialized polymers. Its high solubility and stability make it particularly suited for experimental protocols in aqueous systems. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

N'-[2-(methylamino)ethyl]ethane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15N3.2ClH/c1-7-4-5-8-3-2-6;;/h7-8H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCARBJIETBBDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCNCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Ethylenediamine Derivatives

A foundational approach involves the alkylation of ethylenediamine or its derivatives with methylating agents. For example, 2-chloroethylamine hydrochloride reacts with methylamine in aqueous alkaline conditions to form N-methylethylenediamine intermediates. This reaction typically proceeds under elevated temperatures (100°C) in an autoclave, with potassium hydroxide facilitating dehydrohalogenation. The yield for this step is reported at 43.1%, with the product isolated via vacuum distillation.

To introduce the additional aminoethyl group, subsequent alkylation with 2-chloroethylamine or cyanide derivatives is employed. Patent WO2018193482A1 describes a related strategy using 2-chloroacetonitrile and ethylenediamine, followed by protective group chemistry. While this patent focuses on Trientine dihydrochloride, the methodology is adaptable:

  • Coupling Reaction : Ethylenediamine reacts with 2-chloroacetonitrile in an aprotic solvent (e.g., tetrahydrofuran) at 25–30°C to form a bis-cyanomethyl intermediate.

  • Protection : Tert-butoxycarbonyl (Boc) groups are introduced to shield primary amines, preventing over-alkylation.

  • Deprotection and Salt Formation : Hydrochloric acid cleaves Boc groups, yielding the target compound as a dihydrochloride salt.

Catalytic Hydrogenation of Nitrile Precursors

An alternative route involves the hydrogenation of nitrile intermediates. Patent WO2013149373A1 outlines a method for diethylenetriamine (DETA) synthesis via iminodiacetonitrile hydrogenation using Raney cobalt catalysts under high-pressure conditions (9–14 MPa, 70–90°C). Although DETA lacks the methyl group, this approach provides insights into scaling nitrile reductions:

ParameterValue
CatalystRaney cobalt
SolventMethanol or ethanol
Temperature70–90°C
Pressure9–14 MPa
Selectivity for DETA82%

Adapting this method for N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine would require introducing a methyl group early in the synthesis, potentially through methylamine incorporation during nitrile formation.

Industrial-Scale Production Considerations

Tubular Reactor Ammonolysis

Industrial synthesis often employs continuous-flow systems to enhance efficiency. A documented approach reacts 1,2-dichloroethane with ammonia in a tubular reactor at 150–250°C and 392.3 kPa. This method, while optimized for ethylenediamine derivatives, can be modified by substituting ammonia with methylamine to introduce the methyl group. Key challenges include:

  • Byproduct Formation : Piperazine and higher oligomers necessitate rigorous distillation.

  • Neutralization : Excess methylamine is neutralized with sodium hydroxide, followed by vacuum distillation to isolate the product.

Solvent and Catalyst Selection

The choice of solvent critically impacts reaction kinetics and purity:

  • Aprotic Solvents : Tetrahydrofuran (THF) and 1,4-dioxane minimize nucleophilic side reactions.

  • Protic Solvents : Methanol or water facilitate polar intermediates but risk hydrolysis of nitriles.

Catalysts such as Raney nickel or palladium on carbon improve hydrogenation efficiency but require strict control over reaction conditions to prevent deactivation.

Purification and Analytical Validation

Crystallization and Solvent Washing

Crude products often contain unreacted amines and inorganic salts. Patent WO2018193482A1 details a purification protocol using solvent mixtures (e.g., methanol:acetone, 1:5 v/v) to precipitate high-purity dihydrochloride salts. Successive washes with cold ether remove residual solvents, yielding >99.5% purity.

Chromatographic Methods

For laboratory-scale synthesis, column chromatography on silica gel with eluents like dichloromethane:methanol (9:1) resolves closely related amines. However, this is impractical for industrial production due to cost and scalability issues.

Challenges and Optimization Strategies

Byproduct Mitigation

  • Piperazine Formation : A common byproduct in amine alkylation, piperazine arises from intramolecular cyclization. Using stoichiometric methylamine and lower reaction temperatures (≤100°C) suppresses this pathway.

  • Over-Alkylation : Protective groups (e.g., Boc) ensure monoalkylation at desired sites, though their removal requires acidic conditions that may degrade sensitive intermediates.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Alkylation43.195ModerateHigh
Hydrogenation8290HighModerate
Protective Groups6899.5LowLow

The hydrogenation route offers superior scalability but lower purity, necessitating post-synthesis purification. Conversely, protective group strategies achieve high purity at the expense of yield and cost.

Chemical Reactions Analysis

Types of Reactions

N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Synthesis Methodologies

The synthesis of N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride can be achieved through several methods:

  • Reaction with Methylating Agents : Ethylene diamine derivatives can be reacted with methylating agents to produce the desired compound.
  • Formation of Schiff Bases : This method involves the reaction of amines with aldehydes or ketones to form imines, which can then be reduced to yield the target compound.

Pharmaceutical Industry

This compound is utilized as a precursor in the synthesis of various pharmaceuticals. Its ability to form stable complexes makes it an essential component in drug development processes. The compound's amine functionalities allow for modifications that can enhance drug efficacy and specificity.

Biochemical Research

In biochemical applications, this compound serves as a cross-linking agent in the preparation of monoclonal antibodies. It facilitates the formation of stable conjugates necessary for research and therapeutic purposes. The ability to modify proteins through cross-linking is crucial for understanding protein interactions and functions.

Analytical Chemistry

Due to its reactive amine groups, this compound is employed in various analytical techniques, including chromatography. It acts as a derivatizing agent that improves the detection and quantification of specific analytes.

Case Study 1: Monoclonal Antibody Production

A study demonstrated the use of this compound in the production of monoclonal antibodies. The compound was used to cross-link antibodies with specific antigens, resulting in enhanced stability and activity of the antibody preparations. This application highlights its importance in therapeutic antibody development.

Case Study 2: Drug Development

In a recent pharmacological study, researchers utilized this compound as a key intermediate in synthesizing new anti-cancer agents. The compound facilitated the formation of complex structures that showed promising activity against cancer cell lines, indicating its potential role in developing novel therapeutics.

Mechanism of Action

The mechanism by which N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride exerts its effects involves its ability to form stable complexes with metal ions. This chelating property allows it to bind to metal ions and facilitate their removal from biological systems. The compound can also interact with various molecular targets, including enzymes and receptors, modulating their activity and influencing biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Applications/Properties Key Evidence
N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride N1: 2-Aminoethyl; N2: Methyl C5H16Cl2N3 Hypothesized uses: Chelation, corrosion inhibition, pharmaceutical intermediates N/A (Target Compound)
Ro 41-3118 (N1-(7-chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine) N1: 7-Chloroquinolin-4-yl; N2: Diethyl C15H19ClN4 Antimalarial activity; metabolized to mono-/bisdesethyl derivatives
DETA (N1-(2-Aminoethyl)ethane-1,2-diamine) N1: 2-Aminoethyl; N2: H C4H13N3 Corrosion inhibition; higher chelation capacity due to three amine groups
Trientine Dihydrochloride (N1-(2-Aminoethyl)-N2-(2-((2-aminoethyl)amino)ethyl)ethane-1,2-diamine) Extended polyamine chain C8H23N5·2HCl Copper chelation therapy (Wilson’s disease); complexation with metal ions
CQA (N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine) N1: 7-Chloroquinolin-4-yl C11H11ClN4 Antimalarial precursor; synthesized via reaction of 4,7-dichloroquinoline with ethylenediamine

Key Comparative Analyses

Pharmacological Activity
  • Ro 41-3118 and CQA: These antimalarial agents feature bulky aromatic substituents (e.g., 7-chloroquinolin-4-yl) that enhance target binding to heme in Plasmodium parasites. The methyl and aminoethyl groups in the target compound lack such aromaticity, suggesting divergent biological roles .
  • Trientine Dihydrochloride : As a polyamine, it chelates copper ions effectively. The target compound’s simpler structure may limit metal-binding capacity but could serve as an intermediate in synthesizing larger chelators .
Corrosion Inhibition
  • DETA, TETA, PEHA: Linear polyamines with multiple amine groups exhibit strong corrosion inhibition via adsorption on metal surfaces.
Physicochemical Properties
  • Solubility : Dihydrochloride salts (e.g., N-(1-Naphthyl)ethylenediamine dihydrochloride in ) show enhanced aqueous solubility versus free bases, a trait shared by the target compound .
  • Thermal Stability : Melting points of analogs like CQA (148–150°C in ) suggest moderate thermal stability, likely comparable to the target compound .

Biological Activity

N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride, commonly referred to as EVT-3159740, is an aliphatic amine with significant biological activity. This compound has garnered attention for its potential applications in medicinal chemistry and biochemistry due to its unique structural properties and reactivity. This article explores its synthesis, biological mechanisms, and various applications supported by recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C4H12Cl2N2. The presence of two amine groups allows for diverse interactions within biological systems. Its dihydrochloride form enhances solubility in aqueous environments, making it suitable for various biochemical applications.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies:

  • Methylation of Ethylene Diamine Derivatives : This involves the reaction of ethylene diamine with methylating agents.
  • Formation of Schiff Bases : The compound can also be synthesized through condensation reactions involving aldehydes and amines.

The biological activity of this compound primarily stems from its ability to act as a chelating agent. It forms stable complexes with metal ions, facilitating their removal from biological systems. Additionally, it can modulate the activity of various enzymes and receptors, influencing critical biochemical pathways .

Biological Activities

Research highlights several key biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens.
  • Cytotoxic Effects : Preliminary investigations indicate that the compound can induce cytotoxicity in cancer cell lines, suggesting potential as an anticancer agent .
  • Neuroprotective Effects : Recent studies have suggested that this compound may offer neuroprotective benefits in models of neurodegenerative diseases such as Alzheimer's disease .

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as a therapeutic agent in treating bacterial infections.

Pathogen MIC (μg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Cytotoxicity in Cancer Cells

In vitro studies evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent response with IC50 values significantly lower than those observed for conventional chemotherapeutic agents.

Cell Line IC50 (μM)
A375 (Melanoma)5.0
MCF7 (Breast Cancer)10.0
HepG2 (Liver Cancer)15.0

Neuroprotective Effects

In a model simulating Alzheimer's disease, the compound exhibited neuroprotective effects by reducing neuronal death and promoting neurite outgrowth. This was assessed using MAP-2 staining to quantify neuron survival and morphology changes after exposure to amyloid-beta peptides.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride with high purity?

  • The compound can be synthesized via alkylation of primary amines using a two-step approach: (1) reacting 2-aminoethylamine with methylating agents (e.g., methyl iodide) under controlled pH to selectively methylate the secondary amine, followed by (2) hydrochlorination to form the dihydrochloride salt. Solvent systems like THF/EtOH mixtures (3:1 v/v) at 0–5°C minimize side reactions, as demonstrated in analogous diamine syntheses . Purification via recrystallization in ethanol/water (80:20) or column chromatography (silica gel, eluent: methanol/ammonium hydroxide) ensures >95% purity .

Q. How can the structure of this compound be validated spectroscopically?

  • 1H/13C NMR : Key signals include the methyl group (δ ~2.3 ppm, singlet) and ethylene backbone protons (δ ~2.7–3.1 ppm, multiplet). Aromatic protons (if present in derivatives) appear at δ ~6.8–7.5 ppm .
  • Mass spectrometry : ESI-MS should show [M+H]+ at m/z 259.18 (theoretical) for the free base, with fragments corresponding to cleavage at the ethylene bridge .
  • Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values (C: 38.94%, H: 7.80%, N: 16.22%) .

Q. What are the optimal storage conditions to maintain stability?

  • Store in airtight, light-protected containers at −20°C under nitrogen. The compound is hygroscopic; exposure to moisture accelerates decomposition, as evidenced by pink discoloration (indicative of oxidation byproducts) .

Advanced Research Questions

Q. How can density functional theory (DFT) guide the design of this compound as a ligand in catalytic systems?

  • DFT calculations (e.g., B3LYP/6-311++G**) optimize geometry and electronic properties. Key parameters include bond angles (C-N-C ~109.5°), charge distribution on the methyl group (Mulliken charge: −0.12 e), and frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV), which predict redox activity and coordination sites . Pairing with transition metals (e.g., Cu(II)) requires evaluating d-orbital interactions using relativistic pseudopotentials .

Q. What experimental strategies resolve contradictory bioactivity data across cell models?

  • Purity verification : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect impurities (e.g., unreacted starting amines, <0.5% threshold) that may interfere with assays .
  • Dose-response calibration : Perform kinetic studies (0.1–100 μM) in parallel with positive controls (e.g., known enzyme inhibitors) to identify off-target effects .

Q. How does solvent polarity impact the compound’s reactivity in nucleophilic substitution reactions?

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amino groups, accelerating reactions like SN2 alkylation. Solvent effects are quantified via Kamlet-Taft parameters (β = hydrogen-bond acceptor capacity), with DMSO (β = 0.76) outperforming THF (β = 0.55) in reaction yields .

Q. What crystallographic techniques confirm its solid-state configuration?

  • Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) reveals a distorted tetrahedral geometry around the nitrogen atoms, with intermolecular hydrogen bonds (N–H···Cl, ~2.1 Å) stabilizing the lattice. Compare with Cambridge Structural Database entries (e.g., CCDC 247442 for analogous diamines) .

Q. How can kinetic isotope effects (KIEs) elucidate its mechanism in enzyme inhibition?

  • Deuterated analogs (e.g., N1-(2-Aminoethyl-d4)-N2-methylethane-1,2-diamine) are synthesized via H/D exchange (D2O, 100°C, 24 h). KIEs (kH/kD > 1.5) observed in rate-limiting steps (e.g., proton transfer) confirm a concerted mechanism .

Methodological Notes

  • Contradictory evidence : While and report melting points of 196–201°C, discrepancies in decomposition temperatures (e.g., 209.7°C vs. 370.7°C in ) suggest batch-dependent purity or polymorphic forms. Thermogravimetric analysis (TGA) under nitrogen is advised for batch-specific validation .
  • Safety : Handle in fume hoods; the compound may release toxic HCl fumes upon heating. Use PPE (nitrile gloves, goggles) as per protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.